molecular formula C11H8N2O2 B585851 2-(4-Cyano-1H-indol-3-yl)acetic acid CAS No. 1346597-89-4

2-(4-Cyano-1H-indol-3-yl)acetic acid

Cat. No.: B585851
CAS No.: 1346597-89-4
M. Wt: 200.197
InChI Key: ZSSNFXKPLODXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyano-1H-indol-3-yl)acetic acid typically involves the construction of the indole ring followed by the introduction of the cyano and acetic acid groups. One common method involves the reaction of isatin with cyanoacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the indole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyano-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Cyano-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 2-(4-Cyano-1H-indol-3-yl)acetic acid is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Biological Activity

2-(4-Cyano-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology, microbiology, and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a cyano group attached to an indole ring, which is known for its diverse biological properties. The presence of the cyano group enhances the compound's reactivity and potential interactions with biological targets.

Indole derivatives, including this compound, are believed to exert their biological effects through several mechanisms:

  • Anticancer Activity : Indole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, they may influence the expression of genes involved in cell survival and proliferation.
  • Antimicrobial Effects : The compound exhibits activity against various bacterial strains, potentially disrupting cell wall synthesis or protein synthesis in pathogens.
  • Anti-inflammatory Properties : It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Activity

Research indicates that indole derivatives like this compound possess significant anticancer properties. A study highlighted its effectiveness against solid tumors, particularly those resistant to conventional therapies such as 5-fluorouracil . The compound has shown promise in inhibiting the growth of various cancer cell lines, including lung and colon cancer cells.

Antimicrobial Activity

The antimicrobial potential of this compound has been documented in several studies. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values were reported in the range of 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly reduce inflammation markers. For instance, it inhibited the production of nitric oxide and pro-inflammatory cytokines in macrophage cell lines . In animal models, it demonstrated efficacy in reducing paw edema comparable to standard anti-inflammatory drugs like dexamethasone .

Case Studies and Research Findings

Several key studies have explored the biological activity of this compound:

StudyFocusFindings
AnticancerInduces apoptosis in colon cancer cells; effective against drug-resistant strains.
AntimicrobialEffective against S. aureus and E. coli with low MIC values.
Anti-inflammatoryReduces cytokine production and edema in vivo; comparable to dexamethasone.

Properties

IUPAC Name

2-(4-cyano-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSNFXKPLODXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.